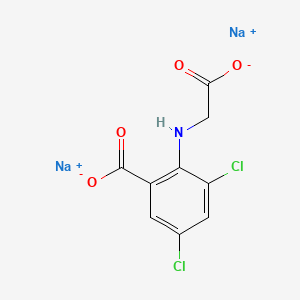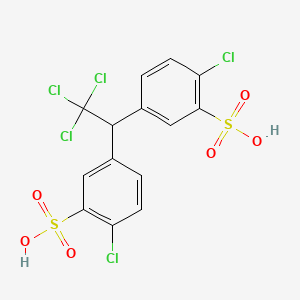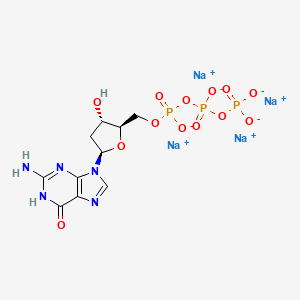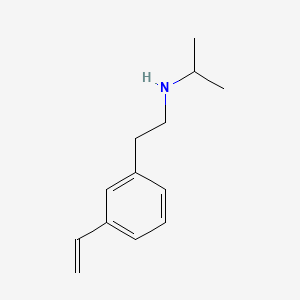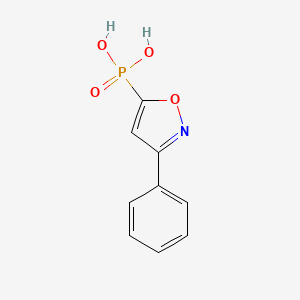
Phosphonic acid, (3-phenyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-5-isoxazolyl)phosphonic acid is a compound that features a phosphonic acid group attached to a 3-phenyl-5-isoxazole moietyThe isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing isoxazoles is through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . The phosphonic acid group can be introduced via the hydrolysis of phenyldichlorophosphine oxide using NaOH in acetonitrile or acidic conditions (10% HCl) .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Chemical Reactions Analysis
Types of Reactions: (3-Phenyl-5-isoxazolyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The aromatic ring and the isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .
Scientific Research Applications
(3-Phenyl-5-isoxazolyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of (3-Phenyl-5-isoxazolyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The isoxazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Phosphonic Acid: A compound containing a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Uniqueness: (3-Phenyl-5-isoxazolyl)phosphonic acid is unique due to the combination of the isoxazole ring and the phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
125674-62-6 |
|---|---|
Molecular Formula |
C9H8NO4P |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
InChI Key |
BGAJWGPVHJKOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


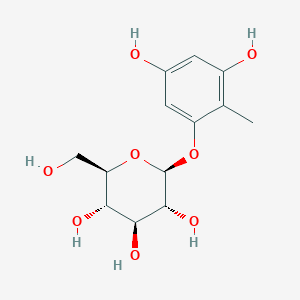
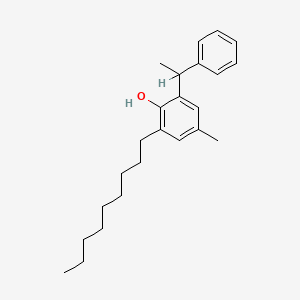
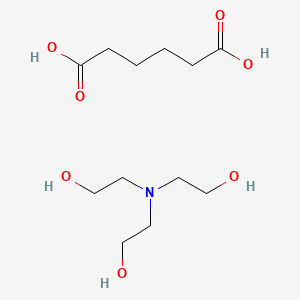
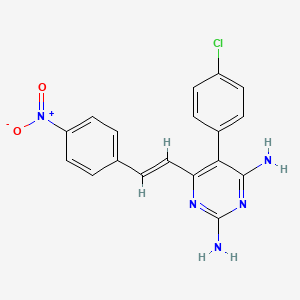
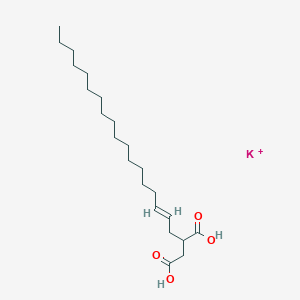
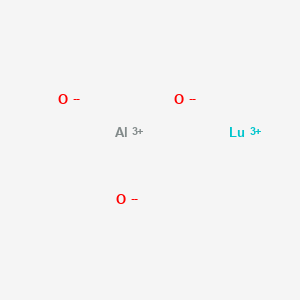

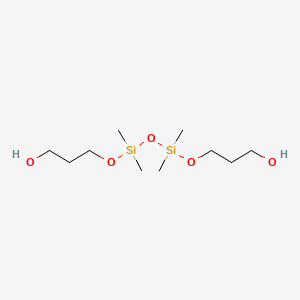
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
